Cytidine-5'-diphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIADYZPOWUWEW-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014481 | |
| Record name | Cytidine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-38-7 | |
| Record name | Cytidine diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZH821MXU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Cytidine 5 Diphosphate in Nucleotide Metabolism
Pyrimidine (B1678525) De Novo Biosynthesis and Salvage Pathways
The cellular concentration of CDP is upheld by two main routes: the de novo synthesis pathway, which constructs the pyrimidine ring from more basic molecules, and the salvage pathway, which repurposes pre-existing pyrimidine bases and nucleosides. ontosight.aimicrobenotes.com
Interconversion with Cytidine (B196190) Monophosphate (CMP) and CTP
CDP is in a state of dynamic equilibrium with Cytidine Monophosphate (CMP) and CTP, a process orchestrated by specific kinases and phosphatases. ontosight.ai The phosphorylation of CMP to CDP is catalyzed by the enzyme CMP kinase. ontosight.aimedchemexpress.com Subsequently, nucleoside diphosphate (B83284) kinases are capable of phosphorylating CDP to yield CTP. ontosight.ai These reactions are reversible, which allows the cell to adjust the levels of each cytidine nucleotide in response to metabolic needs. For example, during the process of DNA synthesis, CTP can be dephosphorylated to CDP, which then becomes available for the synthesis of deoxycytidine nucleotides.
Deoxyribonucleotide Formation: The Ribonucleotide Reductase Pathway
A crucial function of CDP is to act as a substrate for the synthesis of deoxycytidine diphosphate (dCDP), a direct precursor for DNA synthesis. ontosight.ai This conversion represents a rate-limiting step in the generation of deoxyribonucleotides. biologists.com
CDP as a Substrate for Deoxycytidine Diphosphate (dCDP) Synthesis
The enzyme that facilitates the conversion of ribonucleotides to deoxyribonucleotides is ribonucleotide reductase (RNR). ontosight.aiwikipedia.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of a nucleoside diphosphate. wikipedia.org Specifically, CDP serves as a substrate for RNR, which reduces it to dCDP. ontosight.aiwikipedia.orgvulcanchem.com This reaction is a critical control point in the pathway that leads to the incorporation of cytosine into DNA. The activity of RNR is highly regulated to ensure that the production of deoxyribonucleotides is closely synchronized with the requirements of DNA replication and repair. wikipedia.org
Dynamics of Nucleotide Metabolic Fluxes Involving CDP
The metabolic pathways that involve CDP are distinguished by a high level of interconnection and dynamic flux. The movement of metabolites through these pathways is responsive to the cell cycle, the rate of cell proliferation, and external signals. For example, in cells that are dividing rapidly, there is an elevated demand for both CTP for RNA synthesis and dCTP for DNA synthesis, which leads to an upregulation of the pathways that produce and utilize CDP. The use of isotope tracing has been crucial in clarifying the intricate dynamics of these fluxes, showing how cells prioritize the use of de novo and salvage pathways under varying physiological states. The regulation of these fluxes is essential for the maintenance of genomic stability and the support of cellular growth. nih.govnih.govvanderbilt.edud-nb.infomdpi.com
Cytidine 5 Diphosphate in Lipid Biosynthesis Pathways
The CDP-Choline Pathway for Phosphatidylcholine (PC) Synthesis
The CDP-choline pathway, also known as the Kennedy pathway, is the primary mechanism for the de novo synthesis of phosphatidylcholine (PC) in mammalian cells. wikipedia.orgtaylorandfrancis.com PC is the most abundant phospholipid in eukaryotic membranes. nih.gov This pathway involves a series of enzymatic reactions that ultimately combine a choline (B1196258) headgroup with a diacylglycerol (DAG) backbone. wikipedia.org
The synthesis of PC via the CDP-choline pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum/Golgi apparatus. wikipedia.orgnih.gov
Choline Kinase (CK): The first committed step is the ATP-dependent phosphorylation of choline, which is taken up from the diet, to produce phosphocholine (B91661). nih.govnih.gov This reaction is catalyzed by the enzyme Choline Kinase (CK). wikipedia.org
CTP:Phosphocholine Cytidylyltransferase (CCT): In the rate-limiting step of the pathway, phosphocholine reacts with cytidine (B196190) triphosphate (CTP) to form cytidine-5'-diphosphate choline (CDP-choline) and pyrophosphate. wikipedia.orgnih.govportlandpress.com This crucial activation step is catalyzed by CTP:Phosphocholine Cytidylyltransferase (CCT). taylorandfrancis.comportlandpress.com CCT is an amphitropic enzyme, meaning it exists as an inactive soluble form and an active membrane-bound form, and its activity is a key regulatory point in PC synthesis. wikipedia.org
Choline Phosphotransferase (CPT): In the final step, the phosphocholine moiety from the activated CDP-choline intermediate is transferred to a molecule of 1,2-diacylglycerol (DAG). nih.gov This reaction yields phosphatidylcholine (PC) and releases cytidine monophosphate (CMP). wikipedia.orgresearchgate.net The enzyme responsible for this step is Choline Phosphotransferase (CPT), which is located in the Golgi and endoplasmic reticulum. wikipedia.org
Table 1: Key Enzymes of the CDP-Choline Pathway
| Enzyme | Substrates | Product(s) | Cellular Location | Role |
| Choline Kinase (CK) | Choline, ATP | Phosphocholine, ADP | Cytoplasm | Initial phosphorylation of choline. nih.gov |
| CTP:Phosphocholine Cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-Choline, Pyrophosphate | Cytoplasm (inactive), Membranes (active) | Rate-limiting step; activation of phosphocholine. wikipedia.orgportlandpress.com |
| Choline Phosphotransferase (CPT) | CDP-Choline, 1,2-Diacylglycerol (DAG) | Phosphatidylcholine (PC), CMP | Endoplasmic Reticulum, Golgi | Final synthesis of PC. wikipedia.orgnih.gov |
In glycerophospholipid synthesis, either the diacylglycerol backbone or the alcohol headgroup must be activated by binding to CDP. pharmacy180.com In the CDP-choline pathway, the headgroup (choline) is activated. youtube.comyoutube.com The formation of CDP-choline from CTP and phosphocholine creates a high-energy phosphodiester bond. youtube.com This "activation" makes the phosphocholine group readily transferable to the hydroxyl group of diacylglycerol in the final step of the pathway. pharmacy180.comyoutube.com By serving as an activated carrier of the phosphocholine headgroup, CDP-choline ensures the thermodynamic favorability of phosphatidylcholine synthesis. researchgate.net
The CDP-Diacylglycerol (CDP-DAG) Pathway for Anionic Phospholipids (B1166683)
This compound is also fundamental to the synthesis of key anionic phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.govnih.gov In this pathway, the diacylglycerol (DAG) moiety is activated, rather than the headgroup. The central activated intermediate is cytidine diphosphate-diacylglycerol (CDP-DAG). nih.govresearchgate.net
CDP-DAG is synthesized from phosphatidic acid (PA) and CTP in a reaction catalyzed by the enzyme CDP-diacylglycerol synthase (CDS), also known as CTP:phosphatidate cytidylyltransferase. nih.govplos.org This reaction releases pyrophosphate. In eukaryotes, PA serves as a crucial branch point, being a precursor for both CDP-DAG (for anionic phospholipids) and DAG (for neutral phospholipids like PC and PE). nih.gov In mammals, two CDS isoforms, CDS1 and CDS2, are localized to the endoplasmic reticulum (ER) and are responsible for producing the CDP-DAG pool for PI synthesis. nih.govnih.govacs.org A separate enzyme, TAMM41, is located in the inner mitochondrial membrane and generates CDP-DAG specifically for cardiolipin synthesis. nih.govresearchgate.net
The biosynthesis of both phosphatidylglycerol (PG) and cardiolipin (CL) occurs in the mitochondria and relies on the CDP-DAG generated within this organelle by TAMM41. nih.govresearchgate.net
The pathway proceeds in two steps:
Phosphatidylglycerol Phosphate (B84403) Synthase (PGPS): This enzyme catalyzes the reaction between CDP-DAG and glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP) and CMP. researchgate.net
PGP Phosphatase (PTPMT1): PGP is then rapidly dephosphorylated by a specific phosphatase to yield phosphatidylglycerol (PG). researchgate.net
Cardiolipin, a signature lipid of the inner mitochondrial membrane essential for mitochondrial structure and function, is subsequently synthesized from PG. nih.govnih.gov The enzyme cardiolipin synthase (CLS) catalyzes the condensation of a molecule of PG with another molecule of CDP-DAG, forming cardiolipin and releasing CMP. pharmacy180.comresearchgate.net
Table 2: Products Derived from CDP-Diacylglycerol (CDP-DAG)
| Final Phospholipid | Key Enzymes | Precursors | Cellular Location of Synthesis |
| Phosphatidylinositol (PI) | CDP-Diacylglycerol Synthase (CDS), Phosphatidylinositol Synthase (PIS) | CDP-DAG, myo-Inositol | Endoplasmic Reticulum |
| Phosphatidylglycerol (PG) | TAMM41, Phosphatidylglycerol Phosphate Synthase (PGPS), PGP Phosphatase (PTPMT1) | CDP-DAG, Glycerol-3-Phosphate | Mitochondria |
| Cardiolipin (CL) | TAMM41, PGPS, PTPMT1, Cardiolipin Synthase (CLS) | CDP-DAG, Phosphatidylglycerol | Mitochondria |
Integration with Glycerolipid Metabolism
This compound is integral to glycerolipid metabolism through its activated form, CDP-diacylglycerol (CDP-DAG). CDP-DAG is a key liponucleotide intermediate that serves as a branch point in the synthesis of several important phospholipids. lipotype.comnih.gov It is synthesized from phosphatidic acid (PA) and cytidine triphosphate (CTP) in a reaction catalyzed by CDP-diacylglycerol synthase (CDS). researchgate.net
The formation of CDP-DAG is a critical regulatory step, as it commits the diacylglycerol moiety to the synthesis of specific classes of glycerolipids. nih.gov The subcellular localization of CDP-DAG synthesis is crucial for determining its metabolic fate. In the endoplasmic reticulum, CDP-DAG is utilized for the synthesis of phosphatidylinositol and phosphatidylglycerol. lipotype.com In mitochondria, CDP-DAG is a precursor for the synthesis of cardiolipin, a signature lipid of the inner mitochondrial membrane. lipotype.comnih.gov
The integration of CDP-diacylglycerol into these pathways highlights its central role in maintaining the lipid composition of cellular membranes and its involvement in various cellular processes, including signal transduction and mitochondrial function. researchgate.net
| Key Molecules in CDP-DAG Metabolism | Function | Cellular Location |
| Phosphatidic Acid (PA) | Precursor for CDP-DAG synthesis | Endoplasmic Reticulum, Mitochondria |
| Cytidine Triphosphate (CTP) | Provides the cytidine monophosphate moiety for CDP-DAG formation | Cytosol |
| CDP-diacylglycerol (CDP-DAG) | Activated intermediate for phospholipid synthesis | Endoplasmic Reticulum, Mitochondria |
| Phosphatidylinositol (PI) | Synthesized from CDP-DAG; important in cell signaling | Endoplasmic Reticulum |
| Phosphatidylglycerol (PG) | Synthesized from CDP-DAG; precursor for cardiolipin | Endoplasmic Reticulum |
| Cardiolipin (CL) | Synthesized from CDP-DAG and PG; crucial for mitochondrial function | Inner Mitochondrial Membrane |
The CDP-Ethanolamine Pathway for Phosphatidylethanolamine (B1630911) (PE) Synthesis
The CDP-ethanolamine pathway, also known as the Kennedy pathway, is the primary de novo route for the synthesis of phosphatidylethanolamine (PE), a major phospholipid component of cellular membranes. reactome.orgresearchgate.netfrontiersin.org This pathway involves a series of three enzymatic reactions that utilize this compound in the form of CDP-ethanolamine.
The initial step of the pathway is the phosphorylation of ethanolamine (B43304) by ethanolamine kinase to produce phosphoethanolamine. researchgate.netnih.govmdpi.com The second and rate-limiting step is the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine and pyrophosphate. frontiersin.org This crucial reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2). researchgate.netnih.govmdpi.comnih.gov The final step involves the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) molecule, resulting in the formation of PE and the release of cytidine monophosphate (CMP). researchgate.netnih.govmdpi.com This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase. researchgate.netresearchgate.net
The CDP-ethanolamine pathway is essential for maintaining cellular PE levels, which are critical for various cellular functions, including membrane fusion and fission, and the proper folding and function of membrane proteins. nih.gov The regulation of this pathway, particularly the activity of PCYT2, is vital for cellular homeostasis. nih.gov
| Step | Reactants | Enzyme | Products |
| 1. Phosphorylation | Ethanolamine + ATP | Ethanolamine Kinase | Phosphoethanolamine + ADP |
| 2. CDP-Ethanolamine Formation (Rate-limiting) | Phosphoethanolamine + CTP | CTP:phosphoethanolamine cytidylyltransferase (PCYT2) | CDP-ethanolamine + PPi |
| 3. PE Synthesis | CDP-ethanolamine + Diacylglycerol (DAG) | CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | Phosphatidylethanolamine (PE) + CMP |
Enzymology and Mechanistic Aspects of Cdp Dependent Reactions
Cytidine (B196190) Monophosphate Kinase (CMPK) Activities
Cytidine Monophosphate Kinase (CMPK), also known as UMP/CMP kinase, is a crucial enzyme in the pyrimidine (B1678525) salvage pathway. nih.gov It catalyzes the phosphorylation of cytidine monophosphate (CMP) and uridine (B1682114) monophosphate (UMP) to their corresponding diphosphate (B83284) forms, CDP and UDP, respectively, utilizing a phosphate (B84403) donor like ATP. wikipedia.orgsinobiological.com This reaction is a critical step for the subsequent synthesis of CTP and UTP, which are essential precursors for RNA and DNA synthesis.
CMPK exhibits a degree of substrate promiscuity, although it has a clear preference for certain nucleoside monophosphates. Human UMP/CMPK demonstrates a much higher efficiency in phosphorylating UMP and CMP compared to deoxycytidine monophosphate (dCMP). nih.gov Bacterial CMP kinases, such as the one from E. coli, are distinct in that they efficiently phosphorylate both CMP and dCMP, a feature attributed to a characteristic insert in their CMP binding domain. nih.gov
The enzyme can utilize various nucleoside triphosphates as phosphate donors. For human UMP/CMPK, ATP and dATP are the most effective phosphate donors, while CTP is the least efficient. nih.gov The choice of phosphate donor can be a point of regulation for the enzyme's activity.
| Substrate | Relative Phosphorylation Efficiency |
|---|---|
| UMP | High |
| CMP | High |
| dCMP | Low |
| Arabinofuranosyl-CMP | Higher than dCMP |
| Phosphate Donor | Relative Efficiency |
|---|---|
| ATP | High |
| dATP | High |
| GTP | Moderate |
| UTP | Moderate |
| CTP | Low |
The catalytic mechanism of CMPK involves the transfer of the γ-phosphate group from a nucleoside triphosphate donor to the phosphate of the nucleoside monophosphate acceptor. This process is thought to follow a random bi-bi mechanism, where either substrate can bind to the enzyme first. nih.gov The enzyme undergoes significant conformational changes upon substrate binding. It is composed of a CORE domain, a NMP-binding domain, and a LID domain. nih.gov The binding of the NMP substrate induces a closing of the NMP-binding domain, and the subsequent binding of the NTP donor leads to the closing of the LID domain, creating the active site geometry necessary for phosphoryl transfer. nih.gov This induced-fit mechanism ensures that the phosphoryl transfer occurs efficiently and prevents the wasteful hydrolysis of ATP.
Structural studies of CMPK from various organisms have revealed key amino acid residues involved in substrate binding and catalysis. For instance, in E. coli CMPK, specific interactions with the pentose (B10789219) sugar of CMP and dCMP contribute to its dual specificity. nih.gov The geometry of the terminal phosphate groups of the bound ADP and CDP in the active site suggests a catalytic mechanism that is common among nucleoside monophosphate kinases. nih.gov
Ribonucleotide Reductase (RNR) Systems
Ribonucleotide Reductase (RNR) is a vital enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. researchgate.netwikipedia.org It catalyzes the reduction of all four ribonucleoside diphosphates (ADP, GDP, CDP, and UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, and dUDP). wikipedia.org This reaction is unique and proceeds through a free radical-based mechanism. wikipedia.org
The catalytic cycle of class Ia RNR, found in organisms like E. coli and humans, involves a long-range proton-coupled electron transfer (PCET) to generate a transient thiyl radical at the active site. harvard.edunih.gov The enzyme is composed of two subunits, α2 (R1) and β2 (R2). The β2 subunit houses a stable tyrosyl radical, which is essential for initiating the catalytic process. harvard.edu
The reaction with CDP begins with the binding of the substrate to the active site in the α2 subunit. A series of PCET events then transfer the radical from the tyrosyl residue in β2 over a distance of approximately 35 angstroms to a cysteine residue in the α2 active site, generating a thiyl radical. harvard.edupnas.orgnih.gov This thiyl radical initiates the reduction of the ribonucleotide by abstracting the 3'-hydrogen atom from the ribose ring of CDP. nih.gov Following a series of steps involving the elimination of the 2'-hydroxyl group as a water molecule and subsequent reduction steps, the 3'-hydrogen is returned, and the deoxycytidine diphosphate (dCDP) product is formed. The active site cysteines are re-reduced after each turnover to complete the catalytic cycle. nih.gov
The activity and substrate specificity of RNR are tightly controlled by a complex allosteric regulatory system to maintain a balanced pool of dNTPs for DNA synthesis and repair. elifesciences.orgnih.gov The α2 subunit contains two types of allosteric sites: the activity site and the specificity site. nih.gov
The binding of ATP to the activity site activates the enzyme, while the binding of dATP to this site is generally inhibitory, signaling an abundance of deoxyribonucleotides. researchgate.netnih.gov The specificity site, on the other hand, determines which substrate is preferentially reduced. The binding of different effector molecules to the specificity site induces conformational changes that alter the active site to favor a particular substrate. elifesciences.org
The allosteric regulation concerning CDP reduction is as follows:
ATP or dATP binding to the specificity site: Promotes the reduction of the pyrimidine substrates, CDP and UDP. researchgate.netelifesciences.org
TTP binding to the specificity site: Promotes the reduction of GDP. elifesciences.org
dGTP binding to the specificity site: Promotes the reduction of ADP. elifesciences.org
This intricate feedback mechanism ensures that the four dNTPs are produced in the appropriate ratios required by the cell.
| Effector Bound to Specificity Site | Substrate Reduced |
|---|---|
| ATP | CDP, UDP |
| dATP | CDP, UDP |
| TTP | GDP |
| dGTP | ADP |
Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the structure and function of RNR. pnas.org Cryo-EM has been instrumental in capturing transient states of the RNR catalytic cycle, including the interaction with substrates and inhibitors. pnas.orgnih.govpnas.org
Cryo-EM studies of E. coli class Ia RNR trapped with a mechanism-based inhibitor derived from CDP, 2′-azido-2′-deoxycytidine-5′-diphosphate (N3CDP), have revealed the asymmetric nature of the α2β2 complex during catalysis. pnas.org These studies have visualized the intact PCET pathway and the conformational changes that occur as the radical is transferred from the β2 to the α2 subunit. pnas.org The high resolution of these structures has also allowed for the visualization of water molecules along the PCET pathway, supporting their proposed role as proton acceptors and donors. pnas.orgnih.gov These structural snapshots provide a detailed molecular basis for understanding how the enzyme recognizes its substrate, CDP, and how the allosteric effectors modulate the active site to ensure substrate specificity.
CTP:Phosphocholine (B91661) Cytidylyltransferase (CCT) Regulation and Isoforms
CTP:phosphocholine cytidylyltransferase (CCT) is a pivotal enzyme in the synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. The regulation of CCT activity is multifaceted, involving various isoforms that exhibit distinct properties and cellular localizations. The primary human gene encoding CCT is PCYT1A, which gives rise to the CCTα isoform. A second gene, PCYT1B, encodes the CCTβ isoform.
The activity of CCT is tightly controlled to maintain cellular homeostasis and respond to the demand for membrane biosynthesis. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and, most notably, through its dynamic association with cellular membranes.
Membrane Association and Enzymatic Activation
A key regulatory mechanism for CCT is its reversible translocation between a soluble, inactive state and a membrane-bound, active state. This process is often described as amphitropism, where the enzyme partitions between the cytosol and cellular membranes. The association with membranes, particularly the endoplasmic reticulum (ER) and the nuclear envelope, leads to the activation of CCT's catalytic function.
The activation of CCT upon membrane binding is attributed to a conformational change in the enzyme. In its soluble form, CCT exists as a dimer, and an autoinhibitory domain is thought to restrict access to the active site. Interaction with lipids, especially those with a conical shape or negative curvature, such as diacylglycerol (DAG) and fatty acids, promotes the insertion of an amphipathic alpha-helical domain into the lipid bilayer. This insertion relieves the autoinhibitory constraint, leading to a significant increase in enzymatic activity.
The major isoform, CCTα, is predominantly found in the nucleus in many cell types, where it exists in an inactive, soluble form. wikipedia.orgfishersci.nl Upon stimulation of PC synthesis, CCTα is recruited from this nuclear reservoir to the endoplasmic reticulum, where it becomes activated. wikipedia.org This relocalization is a critical step in modulating the rate of PC synthesis in response to cellular needs.
Post-Translational Modifications and Their Impact on Activity
Post-translational modifications (PTMs) play a crucial role in regulating the activity and localization of CCTα. Phosphorylation is a key PTM that influences CCTα function. The enzyme contains a serine-rich P-domain, and the phosphorylation status of this domain affects its translocation to nuclear lipid droplets and its subsequent activation. nih.gov
For instance, dephosphorylation of specific serine residues in CCTα has been observed upon its association with nuclear lipid droplets, which is a site of active PC synthesis. nih.gov Conversely, hyperphosphorylation of the P-domain can inhibit the enzyme's ability to bind to membranes, thereby keeping it in an inactive state. The interplay between kinases and phosphatases dynamically regulates the phosphorylation state of CCT, allowing for rapid control of its activity in response to various cellular signals.
Other PTMs, such as ubiquitination and sumoylation, have also been implicated in the regulation of CCT, although their precise roles are still under investigation. These modifications can influence protein stability, protein-protein interactions, and subcellular localization, thereby adding another layer of complexity to the intricate regulation of CCT activity.
CDP-Diacylglycerol Synthase (CDS) Characteristics and Subcellular Localization
CDP-diacylglycerol synthase (CDS) is an integral membrane enzyme that catalyzes the conversion of phosphatidic acid (PA) and cytidine triphosphate (CTP) into cytidine diphosphate-diacylglycerol (CDP-DAG) and pyrophosphate. CDP-DAG is a crucial liponucleotide intermediate in the de novo synthesis of several important phospholipids (B1166683), including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).
CDS enzymes are found across all domains of life, highlighting their fundamental role in lipid metabolism. In mammals, CDS activity is primarily localized to the endoplasmic reticulum (ER). wikipedia.orgfishersci.comnih.gov This subcellular localization is critical as the ER is a major site of lipid synthesis, and the CDP-DAG produced by CDS is readily available for downstream enzymes involved in phospholipid biosynthesis.
Distinct CDS Isoforms and Their Functional Differentiation
In mammals, two distinct isoforms of CDS have been identified, namely CDS1 and CDS2, which are encoded by the CDS1 and CDS2 genes, respectively. While both isoforms catalyze the same biochemical reaction, they exhibit different substrate specificities, suggesting they have distinct roles in cellular lipid metabolism. fishersci.com
Research has shown that CDS2 has a marked preference for phosphatidic acid species containing an arachidonoyl chain at the sn-2 position, which is a characteristic feature of phosphatidylinositol. fishersci.com In contrast, CDS1 does not display significant acyl chain specificity. fishersci.com This suggests that CDS2 is primarily responsible for generating the specific pool of CDP-DAG required for the synthesis of PI, a key signaling phospholipid. CDS1, on the other hand, may be involved in the synthesis of other phospholipids or in maintaining a more general pool of CDP-DAG.
The differential substrate specificities of CDS1 and CDS2 allow for the generation of distinct pools of CDP-DAG, which can then be channeled into different phospholipid biosynthetic pathways. This functional differentiation of CDS isoforms provides a mechanism for the cell to regulate the synthesis of specific phospholipid species with defined acyl chain compositions, which is important for maintaining membrane integrity and for various signaling processes.
| Characteristic | CDS1 | CDS2 |
|---|---|---|
| Subcellular Localization | Endoplasmic Reticulum | Endoplasmic Reticulum |
| Substrate Specificity | Broad specificity for phosphatidic acid species | Preference for arachidonoyl-containing phosphatidic acid |
| Primary Role | General CDP-DAG synthesis | Synthesis of CDP-DAG for phosphatidylinositol production |
CDP Phosphatase Activity and Regulation
The term "CDP phosphatase" can refer to enzymes that hydrolyze the pyrophosphate bond of cytidine diphosphate (CDP) or related molecules. While a specific enzyme that solely hydrolyzes free CDP to cytidine monophosphate (CMP) and inorganic phosphate is not prominently characterized in the context of the pathways discussed, a related and well-studied enzymatic activity is that of CDP-diacylglycerol hydrolase.
Hydrolysis of CDP to CMP and Inorganic Phosphate
CDP-diacylglycerol hydrolase, also known as CDP-diacylglycerol pyrophosphatase, is an enzyme that catalyzes the hydrolysis of CDP-diacylglycerol to CMP and phosphatidate. wikipedia.org This reaction is distinct from the hydrolysis of free CDP, as it acts on the liponucleotide intermediate. The enzyme belongs to the family of hydrolases and plays a role in glycerophospholipid metabolism.
The activity of this hydrolase can influence the cellular levels of CDP-diacylglycerol, thereby regulating the flux of this intermediate into various phospholipid biosynthetic pathways. By converting CDP-diacylglycerol back to phosphatidate, the enzyme can modulate the balance between the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin.
Role in Nucleotide Pool Homeostasis
Cytidine-5'-diphosphate (CDP) is a central molecule in the maintenance of cellular nucleotide pool homeostasis, a critical process for ensuring the fidelity of DNA replication and repair. The balance of deoxyribonucleoside triphosphate (dNTP) pools is tightly controlled through a complex network of synthesis and degradation pathways, and CDP plays a pivotal role as a direct precursor in the de novo synthesis of deoxycytidine triphosphate (dCTP). This balance is achieved through the coordinated functions of three primary pathways: de novo biosynthesis, nucleoside salvage, and nucleotide catabolism biologists.comresearchgate.net.
The cornerstone of CDP's role in this process is its function as a substrate for the enzyme ribonucleotide reductase (RNR). RNR is the rate-limiting enzyme in the de novo production of all dNTPs, catalyzing the conversion of ribonucleoside diphosphates (NDPs) into their corresponding deoxyribonucleoside diphosphates (dNDPs) biologists.comyoutube.com. Specifically, RNR reduces CDP to 2'-deoxythis compound (dCDP) nih.gov. This dCDP is then phosphorylated by a nucleoside diphosphate kinase to generate dCTP, one of the four essential building blocks for DNA synthesis nih.gov.
The regulation of RNR activity is a key mechanistic aspect of maintaining nucleotide pool balance. The enzyme's activity is controlled by complex allosteric feedback mechanisms to ensure that dNTPs are produced in the correct proportions for DNA synthesis youtube.com. RNR possesses allosteric sites that bind effector molecules, which modulate its catalytic activity and substrate specificity nih.gov. For example, the binding of ATP to an allosteric site on RNR activates the enzyme and promotes the reduction of CDP and uridine-5'-diphosphate (B1205292) (UDP) nih.gov. Conversely, other deoxyribonucleotides can signal a shift in substrate preference. The binding of deoxythymidine triphosphate (dTTP), for instance, can inhibit the reduction of pyrimidine diphosphates like CDP and promote the reduction of guanosine (B1672433) diphosphate (GDP) oup.com. Similarly, high levels of dATP are known to be general inhibitors of RNR activity, thereby preventing the overproduction of all dNTPs youtube.com.
Disruptions in the delicate balance of dNTP pools, including perturbations in the levels of CDP derivatives, can have severe consequences, leading to increased mutation rates and genomic instability oregonstate.edumdpi.com. Research has shown that mutations affecting the allosteric regulation of RNR can lead to pronounced dNTP pool imbalances oup.com. For instance, a specific mutation (Y285A) in the allosteric specificity site of the RNR subunit RRM1 was found to impair the synthesis of dATP and dGTP, leading to an imbalance that accelerated tumor formation in mouse models oup.com. This highlights the critical importance of the regulatory circuits that control the conversion of CDP and other NDPs.
Furthermore, enzymes downstream of CDP also play crucial roles. Deoxycytidine monophosphate (dCMP) deaminase, for example, is involved in the pathway that converts cytidine nucleotides to thymidine (B127349) nucleotides, thereby influencing the relative amounts of dCTP and dTTP researchgate.net. Inhibition of this enzyme can lead to an accumulation of dCTP, demonstrating another layer of control in pyrimidine nucleotide homeostasis researchgate.net.
The table below summarizes key enzymatic reactions involving CDP and its derivatives that are central to maintaining nucleotide pool homeostasis.
| Enzyme | Substrate(s) | Product(s) | Allosteric Activator(s) | Allosteric Inhibitor(s) |
| Ribonucleotide Reductase (RNR) | CDP, ADP, GDP, UDP | dCDP, dADP, dGDP, dUDP | ATP | dATP, dTTP, dGTP |
| Nucleoside Diphosphate Kinase (NDPK) | dCDP, ATP | dCTP, ADP | N/A | N/A |
| CTP Synthase | UTP, Glutamine, ATP | CTP, Glutamate, ADP | N/A | CTP (feedback inhibition) |
| dCMP Deaminase | dCMP | dUMP | dCTP | dTTP |
Transcriptional Control of CDP Pathway Enzymes
The expression of enzymes involved in the CDP-choline and CDP-diacylglycerol pathways is subject to transcriptional regulation, ensuring that the rate of phospholipid synthesis is coupled with cellular needs for membrane biogenesis and signaling molecules. A key family of transcription factors implicated in this regulation is the Sterol Regulatory Element Binding Proteins (SREBPs).
Sterol Regulatory Element Binding Proteins (SREBPs) are master transcriptional regulators of genes involved in cholesterol and fatty acid biosynthesis nih.gov. There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2 nih.gov. While SREBP-2 is primarily associated with cholesterol metabolism, SREBP-1c plays a significant role in fatty acid synthesis and is regulated by insulin (B600854) nih.gov. SREBP-1a is involved in both pathways nih.gov.
Research has shown that SREBPs can influence the CDP-choline pathway, which is responsible for the synthesis of phosphatidylcholine (PtdCho). The rate-limiting enzyme in this pathway is CTP:phosphocholine cytidylyltransferase (CCT) nih.gov. Studies have demonstrated that the expression of the CCTα isoform is modestly increased at the mRNA level by the enforced expression of SREBP1a or SREBP2 nih.gov. However, the primary mechanism by which SREBPs stimulate PtdCho synthesis appears to be through the increased production of fatty acids, which are essential substrates for phospholipid synthesis nih.gov.
In addition to CCT, other enzymes in the CDP-choline pathway are also subject to transcriptional control. Choline (B1196258) kinase (CK), which catalyzes the first committed step in the pathway, is regulated by various factors, and its promoter region contains recognition sequences for transcription factors associated with both housekeeping and tissue-specific functions nih.gov. The chromatin remodeling protein BRG1 has been shown to be involved in the trans-activation of Choline Kinase Alpha (Chka) expression in hepatocytes during liver regeneration nih.gov.
The regulation of CDP-diacylglycerol synthase (CDS), a key enzyme in the synthesis of phosphatidylinositol (PI) and cardiolipin, is also linked to transcriptional control mechanisms. In yeast, the expression of the gene encoding PS synthase is significantly increased when CDP-DAG synthase activity is reduced, indicating a feedback mechanism at the transcriptional level nih.gov.
| Gene/Enzyme | Regulating Transcription Factor/Mechanism | Effect on Expression |
| CTP:phosphocholine cytidylyltransferase α (CCTα) | SREBP1a, SREBP2 | Modest increase in mRNA nih.gov |
| Choline Kinase Alpha (Chka) | BRG1 | Trans-activation nih.gov |
| PS synthase (CHO1/PSS in yeast) | Reduced CDP-DAG synthase activity | Increased mRNA level nih.gov |
Allosteric Modulation of CDP-Interacting Enzymes
Allosteric regulation provides a rapid and sensitive mechanism for controlling enzyme activity in response to changes in the cellular environment. This form of regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, leading to a conformational change that either activates or inhibits the enzyme's function wikipedia.orgstudy.com. Several key enzymes that interact with CDP and its derivatives are subject to allosteric control.
CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme of the CDP-choline pathway, is a classic example of an amphitropic enzyme, meaning it can exist in both a soluble, inactive form and a membrane-bound, active form nih.govresearchgate.net. The binding of CCT to membranes that are deficient in phosphatidylcholine (PC) acts as an allosteric activation mechanism nih.gov. This interaction relieves an autoinhibitory constraint within the catalytic domain, leading to a stimulation of PC synthesis to restore membrane homeostasis nih.govresearchgate.net. The C-terminal domain of rat CCTα contains an allosteric linker that plays a crucial role in regulating this reversible membrane binding oup.com.
CDP-diacylglycerol synthases (CDS) are integral membrane enzymes that catalyze the formation of CDP-diacylglycerol from phosphatidic acid (PA) and CTP. In humans, there are two isoforms, CDS1 and CDS2, which exhibit distinct properties suggestive of allosteric regulation. CDS2 shows a preference for specific acyl chains in its substrate, PA, particularly 1-stearoyl-2-arachidonoyl-PA, which is also the predominant acyl chain composition of PI acs.org. Furthermore, CDS2 is subject to feedback inhibition by phosphatidylinositol, with the 1-stearoyl-2-arachidonoyl species being the most potent inhibitor acs.org. In contrast, CDS1 displays minimal substrate specificity and acyl chain-dependent inhibition acs.org. Both CDS1 and CDS2 are also inhibited by their anionic phospholipid end products, with phosphatidylinositol-(4,5)-bisphosphate being a strong inhibitor acs.org. This differential regulation suggests that the two isoforms may generate distinct pools of CDP-DAG for the synthesis of specific phospholipid species acs.org.
| Enzyme | Allosteric Modulator | Effect |
| CTP:phosphocholine cytidylyltransferase (CCT) | Membrane lipids (PC-deficient) | Activation nih.govresearchgate.net |
| CDP-diacylglycerol synthase 2 (CDS2) | Phosphatidylinositol (1-stearoyl-2-arachidonoyl) | Inhibition acs.org |
| CDP-diacylglycerol synthase 1 & 2 (CDS1 & CDS2) | Phosphatidylinositol-(4,5)-bisphosphate | Inhibition acs.org |
Cross-Talk with Broader Cellular Signaling Networks
The metabolism of CDP is not an isolated process but is intricately linked with major cellular signaling pathways. This cross-talk ensures that the synthesis of CDP-derived phospholipids is coordinated with cellular growth, proliferation, and survival signals.
Phosphoinositides are a family of phospholipids that play critical roles as second messengers in a multitude of signaling pathways. The synthesis of these signaling lipids is directly dependent on the availability of CDP-diacylglycerol. CDP-diacylglycerol synthase (CDS) catalyzes the rate-limiting step in the resynthesis of phosphatidylinositol (PI), which is the precursor for all phosphoinositides frontiersin.org.
A key example of this cross-talk is observed in the context of phospholipase C (PLC) signaling. Upon activation by various stimuli, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), generating the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.orgnih.gov. To sustain this signaling, PIP2 levels must be replenished through the resynthesis of PI, a process for which CDS activity is essential frontiersin.orgnih.gov. This positions CDS as a critical regulator of the availability of phosphoinositides for signal transduction nih.gov.
Vascular Endothelial Growth Factor A (VEGFA) is a potent signaling molecule that plays a central role in angiogenesis, the formation of new blood vessels biorbyt.comnih.govcusabio.com. The VEGFA signaling pathway is heavily reliant on phosphoinositide-dependent signaling. Upon VEGFA binding to its receptor, VEGFR2, PLCγ is activated, leading to the hydrolysis of PIP2 nih.govbiorbyt.comnih.gov.
The activity of CDP-diacylglycerol synthase (CDS) is crucial for maintaining the pool of PIP2 necessary for VEGFA signaling. Research has shown that the loss of the CDS2 isoform leads to vascular-specific defects and a failure of VEGFA-induced angiogenesis nih.govnih.gov. This is due to the reduced availability of PIP2 for signal transduction nih.gov. Conversely, increasing CDS2 activity or artificially elevating PIP2 levels can promote excess angiogenesis nih.govnih.gov. These findings highlight a direct and essential link between CDP-diacylglycerol metabolism and the VEGFA signaling pathway, where CDS activity limits the extent of VEGFA signaling and subsequent vascular morphogenesis nih.govnih.gov.
The insulin signaling pathway is a central regulator of cellular growth, metabolism, and energy storage nih.govplos.orgnih.gov. Recent studies have uncovered a critical connection between CDP-diacylglycerol metabolism and the insulin pathway in the coordination of cell growth and fat storage nih.govplos.orgnih.gov.
CDP-diacylglycerol synthetase (CdsA in Drosophila) plays a key role in diverting phosphatidic acid away from triacylglycerol (fat) synthesis and towards the synthesis of phosphatidylinositol (PI) nih.govplos.orgnih.gov. The levels of PI, in turn, modulate the activity of the insulin signaling pathway nih.govplos.org. A reduction in CdsA function leads to an accumulation of neutral lipids and a decrease in cell and organ size, which can be attributed to reduced PI levels and consequently, low insulin pathway activity nih.govplos.orgnih.gov.
Furthermore, there is a reciprocal regulatory relationship, where the activity of the insulin pathway can influence the levels of CdsA nih.govplos.org. Overexpression of CdsA can rescue the cell growth and fat storage defects observed in mutants of the insulin pathway, suggesting that CdsA acts as a key coordinator between lipid metabolism and insulin-mediated growth signals nih.gov. This interplay is crucial for balancing the demands of membrane biogenesis for cell growth with the need for energy storage in the form of neutral lipids nih.gov.
Cellular and Organismal Functional Implications of Cytidine 5 Diphosphate
Essentiality in Membrane Biogenesis and Remodeling
Cytidine-5'-diphosphate (CDP) is a critical intermediate in the synthesis of phospholipids (B1166683), which are the fundamental building blocks of cellular membranes. Its role is central to two major pathways: the CDP-choline pathway and the CDP-diacylglycerol pathway, which are responsible for the de novo synthesis of the most abundant phospholipids in eukaryotic membranes.
The CDP-choline pathway , first elucidated by Eugene P. Kennedy, is the primary mechanism for synthesizing phosphatidylcholine (PC) in mammalian cells. wikipedia.orgnih.gov PC constitutes approximately 50% of the total cellular phospholipids and is a major structural component of cellular membranes. aocs.org This pathway also leads to the synthesis of phosphatidylethanolamine (B1630911) (PE), another key membrane phospholipid. The process begins with the phosphorylation of choline (B1196258) to phosphocholine (B91661), which is then activated by reacting with cytidine (B196190) triphosphate (CTP) to form CDP-choline. wikipedia.orgnih.gov This reaction is catalyzed by the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT). nih.gov Finally, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form PC. wikipedia.orgaocs.org A similar pathway exists for PE synthesis, utilizing CDP-ethanolamine. wikipedia.org
The second major pathway involving CDP is the CDP-diacylglycerol pathway . In this pathway, phosphatidic acid (PA) reacts with CTP to form CDP-diacylglycerol (CDP-DAG). nih.govfrontiersin.org CDP-DAG is a key branch point intermediate for the synthesis of several important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). frontiersin.orglipotype.comresearchgate.net PI and its phosphorylated derivatives are crucial for cell signaling and membrane trafficking. frontiersin.org PG is a precursor for cardiolipin, which is essential for the structure and function of the inner mitochondrial membrane. frontiersin.orglipotype.com The synthesis of these phospholipids from CDP-DAG occurs in different cellular compartments; for instance, PI synthesis primarily takes place in the endoplasmic reticulum, while cardiolipin is synthesized in the mitochondria. frontiersin.orglipotype.com
The continuous synthesis and remodeling of membranes are vital for cellular integrity, function, and dynamics. The availability of CDP and its derivatives directly influences the rate of phospholipid synthesis, thereby impacting membrane biogenesis and repair.
Table 1: Key Enzymes in CDP-Mediated Phospholipid Synthesis
| Enzyme | Pathway | Substrates | Product | Cellular Location |
| CTP:phosphocholine cytidylyltransferase (CCT) | CDP-choline | CTP, Phosphocholine | CDP-choline | Nucleus, Cytoplasm, ER nih.gov |
| Choline/ethanolamine (B43304) phosphotransferase (CEPT) | CDP-choline | CDP-choline, Diacylglycerol | Phosphatidylcholine | Endoplasmic Reticulum, Golgi wikipedia.org |
| CDP-diacylglycerol synthase (CDS) | CDP-diacylglycerol | CTP, Phosphatidic acid | CDP-diacylglycerol | Endoplasmic Reticulum, Mitochondria frontiersin.orgresearchgate.net |
| Phosphatidylinositol synthase (PIS) | CDP-diacylglycerol | CDP-diacylglycerol, Inositol (B14025) | Phosphatidylinositol | Endoplasmic Reticulum frontiersin.org |
| Phosphatidylglycerolphosphate synthase (PGPS) | CDP-diacylglycerol | CDP-diacylglycerol, Glycerol-3-phosphate | Phosphatidylglycerol-phosphate | Mitochondria frontiersin.org |
Contribution to DNA Replication and Repair Processes
This compound is a direct precursor for the synthesis of deoxycytidine diphosphate (B83284) (dCDP), an essential building block for DNA. The conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orgnih.gov RNR is a critical enzyme for DNA synthesis, as it provides the necessary deoxyribonucleotides for both DNA replication and repair. wikipedia.org
The RNR enzyme catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of ribonucleoside diphosphates, including CDP, to produce the corresponding deoxyribonucleoside diphosphates. wikipedia.org The activity of RNR is tightly regulated to ensure a balanced supply of all four deoxyribonucleotides, which is crucial for the fidelity of DNA replication. nih.gov Allosteric regulation of RNR involves the binding of nucleotide effectors to specificity sites, which determines which substrate is to be reduced. nih.gov For instance, the binding of ATP or dATP to the specificity site can promote the reduction of CDP. acs.org
By serving as a substrate for RNR, CDP plays a fundamental role in maintaining the pool of deoxycytidine triphosphate (dCTP) required for the synthesis and maintenance of the genome. An adequate and balanced supply of dNTPs is essential for preventing mutations and ensuring genomic stability during cell division and in response to DNA damage.
Role as a Carrier of Activated Hydrophilic Groups
This compound functions as a high-energy carrier molecule that activates hydrophilic groups for their transfer to other molecules. This is a recurring theme in cellular metabolism, where the attachment of a nucleotide diphosphate group "activates" a molecule for a subsequent enzymatic reaction.
A prime example of this is in the synthesis of phospholipids via the CDP-choline and CDP-ethanolamine pathways, as discussed in section 6.1. In these pathways, CDP is attached to phosphocholine and phosphoethanolamine, respectively, to form the activated intermediates CDP-choline and CDP-ethanolamine. wikipedia.orgnih.gov This activation facilitates the transfer of the phosphocholine or phosphoethanolamine headgroups to diacylglycerol.
Beyond phospholipid synthesis, CDP plays a similar role in the biosynthesis of other important cellular components, particularly in bacteria. For instance, CDP-ribitol is a precursor for the synthesis of teichoic acids, which are major components of the cell wall in many Gram-positive bacteria. nih.govnih.gov Teichoic acids are anionic polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate and are crucial for cell shape, division, and pathogenesis. nih.gov The synthesis of CDP-ribitol is catalyzed by a cytidylyl transferase that uses CTP and ribitol-5-phosphate as substrates. nih.govnih.gov
Similarly, CDP-activated glycerol is necessary for the synthesis of wall teichoic acids in some bacteria, such as Bacillus subtilis and Staphylococcus aureus. wikipedia.org In certain archaea, CDP-activated inositol is required for the formation of specific phospholipids. wikipedia.org This role as an activating carrier highlights the versatility of CDP in facilitating the biosynthesis of a diverse range of macromolecules.
Table 2: Examples of CDP-Activated Molecules and Their Functions
| CDP-Activated Molecule | Precursors | Resulting Macromolecule | Function | Organism(s) |
| CDP-choline | CTP, Phosphocholine | Phosphatidylcholine | Membrane structure and signaling | Eukaryotes wikipedia.orgnih.gov |
| CDP-ethanolamine | CTP, Phosphoethanolamine | Phosphatidylethanolamine | Membrane structure | Eukaryotes wikipedia.org |
| CDP-diacylglycerol | CTP, Phosphatidic acid | Phosphatidylinositol, Phosphatidylglycerol, Cardiolipin | Membrane structure and signaling | Eukaryotes frontiersin.orglipotype.com |
| CDP-ribitol | CTP, Ribitol-5-phosphate | Teichoic acids | Cell wall structure | Gram-positive bacteria nih.govnih.gov |
| CDP-glycerol | CTP, Glycerol-3-phosphate | Teichoic acids | Cell wall structure | Gram-positive bacteria wikipedia.org |
Influence on Lipid Homeostasis and Storage
This compound, particularly in the form of CDP-diacylglycerol, is at a critical juncture in lipid metabolism, influencing the balance between the synthesis of membrane phospholipids and storage lipids, such as triacylglycerols (TAGs). Phosphatidic acid (PA) is a common precursor for both CDP-DAG and diacylglycerol (DAG). nih.gov While CDP-DAG is channeled towards the synthesis of PI, PG, and cardiolipin, DAG is a precursor for PC, PE, and TAGs. frontiersin.org
The enzyme CDP-diacylglycerol synthase (CDS), which produces CDP-DAG from PA and CTP, plays a significant role in maintaining lipid homeostasis. researchgate.netnih.gov By controlling the flux of PA into the CDP-DAG pathway, CDS can influence the availability of DAG for TAG synthesis. Dysregulation of CDS activity has been shown to affect the levels of various phospholipids and can lead to an accumulation of PA. nih.gov
Contribution to Neurodevelopment and Neuronal Function in Animal Models
In the context of the nervous system, this compound, primarily through its derivative CDP-choline (also known as citicoline), has been extensively studied for its role in neurodevelopment and neuronal function in animal models. nih.govmdpi.com CDP-choline is an essential precursor for the synthesis of phosphatidylcholine, a major component of neuronal membranes. nih.gov The integrity and fluidity of these membranes are crucial for proper neuronal signaling and function.
Studies in animal models have shown that supplementation with CDP-choline can have significant beneficial effects on the brain. For instance, early-life supplementation with CDP-choline in rats has been found to induce a stable increase in the dendritic complexity of neurons in the somatosensory cortex of adult animals. nih.gov This suggests that CDP-choline may play a role in promoting neuronal growth and synaptic plasticity during development.
Furthermore, CDP-choline has demonstrated neuroprotective effects in various models of neurological damage and neurodegenerative conditions. In rats, dietary CDP-choline supplementation has been shown to protect against the development of age-related memory deficits and to ameliorate memory impairments caused by impoverished environmental conditions. nih.govresearchgate.net In models of traumatic brain injury, choline supplementation has been associated with reduced cognitive deficits and cortical tissue sparing. nih.gov
The proposed mechanisms for the neuroprotective effects of CDP-choline include the enhancement of membrane phosphatide synthesis, which helps to maintain neuronal membrane integrity, and the potential to increase the levels of neurotransmitters such as acetylcholine, norepinephrine, and dopamine. nih.govmdpi.com Research also suggests that CDP-choline may have anti-inflammatory and anti-apoptotic effects in the brain. mdpi.com In models related to Alzheimer's disease, CDP-choline treatment has been shown to reverse some of the cellular pathologies associated with certain gene variants. mit.edu
Advanced Research Methodologies and Experimental Systems
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways, and it has been instrumental in understanding the metabolism of Cytidine-5'-diphosphate (CDP). This method involves introducing molecules labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system and tracking their incorporation into downstream metabolites. This allows for the quantitative measurement of metabolic fluxes, providing a detailed picture of the cellular metabolic state. creative-proteomics.commdpi.comnih.govnih.gov
Metabolic Flux Analysis (MFA) is a computational method that uses the data from stable isotope tracing experiments to calculate the rates of metabolic reactions within a network. By applying ¹³C-labeled substrates like glucose or glutamine, researchers can trace the carbon backbone through various pathways, including those that produce the ribose and phosphate (B84403) components of CDP, as well as the precursors for the attached head groups in downstream lipids. creative-proteomics.commdpi.comnih.govnih.gov
A key application of this methodology is in dissecting the contributions of different pathways to the synthesis of phospholipids (B1166683) derived from CDP, such as phosphatidylcholine (PC). For instance, by using deuterated tracers like D9-choline, researchers can differentiate between the CDP-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway for PC synthesis. The D9-choline tracer is directly incorporated into PC via the CDP-choline pathway, resulting in D9-labeled PC. Concurrently, metabolites of D9-choline can enter the one-carbon metabolism pool, leading to the formation of D3-S-adenosylmethionine, which then donates methyl groups in the PEMT pathway, producing D3- and D6-labeled PC species. This differential labeling allows for the precise quantification of the flux through each pathway under various conditions. nih.gov
| Tracer Molecule | Pathway Traced | Labeled Product(s) | Key Findings from Isotope Tracing Studies |
|---|---|---|---|
| ¹³C-Glucose | Central Carbon Metabolism, Pentose (B10789219) Phosphate Pathway | ¹³C-labeled ribose in CDP, ¹³C-labeled glycerol (B35011) backbone in phospholipids | Quantifies the contribution of glucose to the synthesis of nucleotide and lipid precursors for CDP-dependent pathways. |
| D9-Choline | CDP-Choline Pathway, PEMT Pathway | D9-PC (CDP-choline pathway), D3/D6-PC (PEMT pathway) | Revealed that excessive free fatty acids can enhance the CDP-ethanolamine pathway while restricting the PEMT pathway in hepatocytes. nih.gov |
| ¹³C₃-Choline | Choline (B1196258) Metabolism | ¹³C₃-Phosphocholine, ¹³C₃-CDP-choline, ¹³C₃-Phosphatidylcholine | Demonstrated active phospholipid synthesis from choline in various cancer cell lines. nih.gov |
Genetic Manipulation in Model Organisms
Genetic manipulation in model organisms has been crucial for dissecting the physiological roles of enzymes involved in CDP metabolism. By deleting or reducing the expression of specific genes, researchers can observe the resulting phenotypic changes, thereby inferring the function of the encoded protein.
In the yeast Saccharomyces cerevisiae, CTP synthase, the enzyme responsible for the synthesis of CTP (a direct precursor to CDP-derivatives), is encoded by the URA7 and URA8 genes. Deletion of URA7 leads to a significant reduction in CTP levels and slowed growth, while the double knockout (ura7Δ ura8Δ) is lethal, highlighting the essential role of CTP synthesis for viability. nih.govnih.gov These mutants have been instrumental in studying the regulation of phospholipid synthesis, as alterations in CTP levels directly impact the production of CDP-diacylglycerol and CDP-choline. nih.govresearchgate.net
In Drosophila melanogaster, RNA interference (RNAi) has been used to knock down the expression of CdsA, the gene encoding CDP-diacylglycerol synthase. This manipulation leads to defects in phototransduction, as the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP₂), a critical signaling molecule derived from CDP-diacylglycerol, is impaired.
Studies in the protozoan parasite Trypanosoma brucei have also utilized gene knockout strategies to investigate the importance of CDP-dependent pathways. For example, deletion of the choline ethanolamine (B43304) phosphotransferase (CEPT), which utilizes CDP-choline and CDP-ethanolamine, has been shown to be lethal in the insect stage of the parasite, indicating that de novo synthesis of phosphatidylcholine and phosphatidylethanolamine is essential.
| Organism | Gene Manipulated | Enzyme | Method | Observed Phenotype |
|---|---|---|---|---|
| Saccharomyces cerevisiae | URA7/URA8 | CTP Synthase | Gene Knockout | Slow growth (ura7Δ), Lethality (ura7Δ ura8Δ), altered phospholipid synthesis. nih.gov |
| Drosophila melanogaster | CdsA | CDP-diacylglycerol Synthase | RNAi Knockdown | Defective phototransduction due to impaired PIP₂ regeneration. |
| Trypanosoma brucei | CEPT | Choline/Ethanolamine Phosphotransferase | Gene Knockout | Lethality in the promastigote stage, highlighting the essentiality of de novo PC/PE synthesis. frontiersin.org |
Complementation assays are a powerful genetic tool used to confirm the function of a cloned gene. This technique involves introducing a wild-type copy of a gene into a mutant organism that is deficient in that gene's function. If the introduced gene restores the wild-type phenotype, it confirms that the gene indeed encodes the protein responsible for that function.
This approach has been widely used in the study of CDP metabolism, particularly in yeast. For instance, yeast strains lacking endogenous CTP synthase activity (ura7Δ ura8Δ) are unable to grow without CTP supplementation. The functional activity of putative CTP synthase genes from other organisms, including humans (CTPS1 and CTPS2), has been confirmed by expressing them in this yeast double mutant and demonstrating the restoration of growth. nih.gov This system allows for the detailed study of the human enzymes in a genetically tractable organism. nih.gov
Similarly, complementation assays have been employed to identify and characterize other enzymes in CDP-dependent pathways. For example, a yeast mutant with a defect in a specific step of cardiolipin (B10847521) synthesis can be transformed with a library of DNA from another organism. Clones that rescue the mutant phenotype can then be isolated, and the complementing gene can be identified and characterized.
Biochemical Reconstitution of CDP-Dependent Pathways
The in vitro reconstitution of metabolic pathways using purified components provides a reductionist approach to study the intricate details of biochemical reactions, free from the complexities of the cellular environment. This methodology has been applied to CDP-dependent pathways to understand the function and regulation of individual enzymes and the interplay between them.
For example, the biosynthesis of phosphatidylcholine via the CDP-choline pathway has been reconstituted in vitro using purified enzymes. wikipedia.orgnih.gov This typically involves combining choline kinase, CTP:phosphocholine (B91661) cytidylyltransferase, and cholinephosphotransferase with their respective substrates (choline, ATP, CTP, and diacylglycerol) and cofactors. Such systems have been used to determine the kinetic parameters of the enzymes, their substrate specificities, and the regulatory effects of lipids and other molecules.
The synthesis of cardiolipin, which utilizes CDP-diacylglycerol, has also been reconstituted in vitro. nih.govnih.govcdnsciencepub.comsmpdb.ca These experiments typically use mitochondrial extracts or purified enzymes such as CDP-diacylglycerol synthase, phosphatidylglycerophosphate synthase, phosphatidylglycerophosphatase, and cardiolipin synthase. By supplying radiolabeled precursors, the synthesis of cardiolipin and its intermediates can be monitored, providing insights into the coordination of the enzymatic steps and the role of the mitochondrial membrane environment in this process.
Structural Biology Techniques for Enzyme-CDP Complexes
Understanding the three-dimensional structure of enzymes in complex with their substrates or products, such as CDP and its derivatives, is crucial for elucidating their catalytic mechanisms and for the rational design of inhibitors. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray crystallography has provided high-resolution structures of several enzymes involved in CDP metabolism. For instance, the crystal structure of CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the CDP-choline pathway, has been solved in complex with its product, CDP-choline. rcsb.org These structures have revealed the architecture of the active site, the residues involved in substrate binding and catalysis, and the conformational changes that occur during the reaction cycle. rcsb.org Similarly, crystal structures of CTP synthase have been determined with bound CTP, providing insights into the allosteric regulation of the enzyme by its product. rcsb.orgnih.govnih.govescholarship.org
| Enzyme | PDB ID | Ligand | Resolution (Å) | Key Structural Insights |
|---|---|---|---|---|
| CTP:phosphocholine cytidylyltransferase (rat) | 3HL4 | CDP-choline | 2.20 | Revealed a homodimeric structure and identified key active site residues (His-168, Tyr-173) for CDP-choline binding. rcsb.org |
| MECP Synthase (Burkholderia pseudomallei) | 3IEW | CTP and CDP | 2.10 | Identified distinct binding pockets for substrates and fragments, revealing a novel binding surface outside the active site. rcsb.org |
| CTP Synthase (E. coli) | 2AD5 | ADP and CTP | 2.10 | Elucidated the mechanisms of product feedback inhibition. nih.gov |
NMR spectroscopy complements X-ray crystallography by providing information about the dynamics of enzyme-ligand interactions in solution. uni-muenchen.denih.gov While obtaining a high-resolution structure of a large enzyme-CDP complex solely by NMR can be challenging, this technique is invaluable for studying conformational changes, protein dynamics, and the binding of ligands in real-time. uni-muenchen.denih.gov For instance, NMR can be used to map the binding site of CDP on an enzyme by observing chemical shift perturbations upon ligand binding.
High-Throughput Omics Approaches (e.g., Lipidomics, Metabolomics) for CDP Pathway Analysis
High-throughput "omics" technologies have revolutionized the study of cellular metabolism by allowing for the comprehensive and simultaneous measurement of a large number of molecules. Lipidomics and metabolomics are particularly relevant for the analysis of CDP-dependent pathways.
Lipidomics focuses on the global analysis of lipids in a biological system. nih.govlipotype.com Mass spectrometry-based approaches enable the identification and quantification of hundreds of lipid species, including those synthesized from CDP-diacylglycerol (e.g., phosphatidylinositol, cardiolipin) and CDP-choline (e.g., phosphatidylcholine). By comparing the lipid profiles of cells under different conditions (e.g., before and after genetic or pharmacological perturbation of a CDP-pathway enzyme), researchers can gain a systems-level understanding of the pathway's function and its connections to other metabolic networks. nih.govbioengineer.org For example, lipidomics analysis of cells with defective CDP-diacylglycerol synthase has revealed significant alterations in the levels of various anionic phospholipids. nih.gov
Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.govnih.govresearchgate.net This technique can be used to measure the levels of CDP itself, its precursors (e.g., CTP, phosphocholine), and its downstream products. Untargeted metabolomics can provide a broad overview of metabolic changes, while targeted approaches can precisely quantify specific metabolites in the CDP pathways. Metabolomic studies have revealed dysregulation of the CDP-choline pathway in certain disease states, as evidenced by altered levels of choline, phosphocholine, and phosphatidylcholines. nih.govnih.govresearchgate.net
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. h1.coyoutube.comnih.govresearchgate.net HTS assays have been developed for several enzymes in the CDP metabolic network to identify potential inhibitors. For example, screening campaigns have targeted MEP cytidylyltransferase (IspD), an enzyme that produces a CDP-alcohol intermediate in the non-mevalonate pathway of isoprenoid biosynthesis in bacteria. nih.gov These screens often employ fluorescence-based or mass spectrometry-based readouts to detect enzyme activity and have identified novel classes of inhibitors that could be developed into new antimicrobial agents. h1.conih.govresearchgate.netnih.gov
Future Directions and Emerging Research Frontiers in Cytidine 5 Diphosphate Biology
Elucidating Uncharacterized CDP-Dependent Enzymes and Reactions
A primary frontier in CDP biology is the identification and functional characterization of novel enzymes that utilize CDP as a substrate or regulator. While the canonical roles of CDP in phospholipid and nucleotide sugar synthesis are well-established, the full enzymatic repertoire dependent on this molecule is likely not fully known. The discovery of new enzymes is crucial for understanding the complete metabolic potential of a cell.
Research into pyridoxal-5'-phosphate (PLP)-dependent enzymes, which catalyze a vast array of reactions including transaminations, decarboxylations, and eliminations, serves as a powerful paradigm for this exploratory work. nih.govrsc.org The diverse catalytic strategies employed by PLP-dependent enzymes highlight the potential for discovering similarly versatile, yet uncharacterized, CDP-dependent enzymes. nih.gov For example, the detailed mechanistic studies of enzymes like CDP-diacylglycerol synthases (CDS), which catalyze the formation of CDP-diacylglycerol from phosphatidic acid, reveal isoform-specific functions and substrate specificities that create distinct metabolic pools for phospholipid synthesis. nih.gov Future research will likely employ a combination of bioinformatics to identify putative CDP-binding domains, followed by advanced biochemical and structural biology techniques to elucidate the precise reactions they catalyze.
Table 1: Examples of Characterized Enzyme Classes Relevant to Future CDP-Enzyme Discovery
| Enzyme/Enzyme Class | Catalyzed Reaction Type | Significance |
|---|---|---|
| CDP-diacylglycerol Synthases (CDS) | Formation of CDP-diacylglycerol from phosphatidic acid | Critical step in phospholipid synthesis with isoform-specific substrate preferences. nih.gov |
| Pyridoxal-5'-phosphate (PLP)-Dependent Enzymes | Transamination, Decarboxylation, Elimination, Condensation | Demonstrates the vast catalytic diversity a single cofactor can support, providing a model for exploring CDP-dependent reaction space. nih.govrsc.org |
| Multi-enzyme Cascades | Sequential reactions for complex synthesis (e.g., CDP-glycerol) | Highlights the potential for discovering CDP's role in integrated, multi-step biosynthetic pathways. researchgate.net |
Comprehensive Mapping of CDP-Associated Regulatory Networks
CDP metabolism is not an isolated process but is deeply embedded within the cell's broader regulatory landscape. A major emerging goal is to map the complex networks that control CDP levels and are, in turn, influenced by them. This involves understanding the interplay between metabolic flux, gene expression, and signaling pathways. nih.gov
Cellular metabolism and gene regulation are tightly coupled; metabolic pathways provide the ATP and molecular precursors necessary for transcription and translation, while the enzymes driving these pathways are products of gene expression. nih.gov Regulatory networks, such as the extended Myc network, are known to control hundreds of genes involved in energy metabolism and proliferation. mdpi.com Future research will need to delineate how transcription factors like Myc specifically regulate the genes of CDP synthesis and utilization in response to cellular cues. Furthermore, molecular chaperones, which help maintain the stability and function of many signaling proteins, can act as buffers and regulators within these networks, potentially uncoupling metabolic and signaling pathways during stress. nih.gov A comprehensive understanding requires integrating data on transcription factor activity, protein-protein interactions, and metabolite-level feedback to build a complete picture of how CDP metabolism is controlled.
Systems-Level Modeling of Cytidine-5'-diphosphate Metabolism
To unravel the complexity of CDP metabolism and its integration into cellular physiology, researchers are increasingly turning to computational and systems-level modeling. mdpi.comresearchgate.net These approaches allow for the simulation of metabolic fluxes and the prediction of network behavior under different conditions, which is often impossible to achieve through purely experimental means.
Genome-wide metabolic models have become powerful tools for understanding the intricate web of biochemical reactions. mdpi.com These models can be used for various purposes, from identifying metabolic bottlenecks in engineered organisms to understanding the systemic effects of metabolic dysregulation in disease. nih.govbiorxiv.orgnih.gov For instance, systematic metabolic engineering in Escherichia coli, guided by computational modeling, has been used to enhance the production of cytidine (B196190) 5'-monophosphate (CMP), a direct precursor to CDP, by identifying and modifying key enzymatic steps to increase carbon flux and alleviate feedback inhibition. nih.gov In the context of human disease, metabolic modeling of host-microbiome interactions in Inflammatory Bowel Disease (IBD) has revealed multi-level deregulation of pathways involving phospholipids (B1166683), where CDP is a key intermediate. biorxiv.orgnih.gov
Future efforts will focus on creating more dynamic and multi-scale models that can integrate metabolomic, transcriptomic, and proteomic data to predict how CDP pools are regulated across different cellular compartments and in response to environmental stimuli. mdpi.com
Table 2: Computational Modeling Approaches in Metabolic Research
| Modeling Approach | Description | Application in CDP-Related Research |
|---|---|---|
| Topological Analysis | Analyzes the structure and connectivity of the metabolic network to identify key features and potential errors in network reconstruction. mdpi.com | Identifying dead-end metabolites and network gaps in CDP synthesis pathways. |
| Constraint-Based Modeling (e.g., FBA) | Uses stoichiometric constraints to predict metabolic flux distributions throughout a network under steady-state conditions. | Predicting the effects of gene knockouts on CDP production; identifying targets for metabolic engineering. osti.gov |
| Dynamic Modeling | Uses ordinary differential equations (ODEs) to simulate the time-dependent behavior of metabolite concentrations and reaction rates. | Modeling the dynamic response of CDP pools to nutrient availability or cellular stress. |
Exploration of Novel CDP Derivatives and Their Biological Functions
The chemical modification of CDP and its precursors offers a promising avenue for developing novel research tools, therapeutic agents, and bioactive molecules. By altering the structure of the cytidine base, the ribose sugar, or the phosphate (B84403) chain, researchers can create derivatives with unique properties and biological activities.
One area of exploration is the development of fluorescent probes. For example, the reaction of cytidine 5'-phosphate with compounds like chloroacetone (B47974) or phenacyl bromide yields bicyclic nucleotides that are highly fluorescent under specific conditions. nih.gov These derivatives can be used as probes to study the binding sites and kinetics of CDP-dependent enzymes. nih.gov
Another significant direction is the design of enzyme inhibitors. Researchers have designed N3- and N4-modified CMP derivatives that show improved inhibition of Orotidine-5'-monophosphate decarboxylase (ODCase) from Plasmodium falciparum, the parasite that causes malaria. nih.gov This work demonstrates the potential of transforming poor ligands into potent and specific inhibitors for therapeutic purposes. nih.gov The synthesis of other 5'-functionalized nucleosides, such as 5′-guanidino xylofuranosyl nucleosides, has yielded compounds with dual anticancer and butyrylcholinesterase-inhibitory effects, highlighting the diverse biological potential of novel nucleotide analogs. mdpi.com
Table 3: Examples of Novel CDP/CMP Derivatives and Their Functions
| Derivative Class | Modification | Reported Biological Function/Application | Reference |
|---|---|---|---|
| Ethenocytidine 5'-phosphates | Formation of a bicyclic imidazo/1,2-c/pyrimidine (B1678525) ring system | Fluorescent probes for biochemical studies. | nih.gov |
| N3- and N4-modified CMPs | Modification of the cytidine base | Inhibitors of Plasmodium falciparum Orotidine-5'-monophosphate decarboxylase. | nih.gov |
| 5′-Guanidino 6-chloropurine (B14466) nucleosides | Replacement of the 5'-hydroxyl with a guanidino group | Dual anticancer and butyrylcholinesterase-inhibitory effects. | mdpi.com |
| 2'-deoxy-2'-fluoro-C6-substituted UMP derivatives | Fluorination of the ribose and substitution on the base | Potential inhibitors of Orotidine-5'-monophosphate decarboxylase. |
Investigating Dysregulation of CDP Metabolism in Disease Models for Mechanistic Insights
Understanding how the dysregulation of CDP metabolism contributes to human disease is a critical frontier with significant therapeutic implications. By studying disease models, researchers can gain mechanistic insights into the pathological consequences of altered CDP-dependent pathways. esmed.orgmdpi.com
A key area of investigation is the role of CDP-choline in cellular stress and disease. In models of influenza A virus (IAV) infection, impaired synthesis of CDP-choline in alveolar type II cells leads to mitochondrial dysfunction, including reduced oxidative phosphorylation and decreased mitochondrial membrane potential. nih.gov This highlights a direct link between the CDP-choline pathway, phospholipid synthesis, and mitochondrial health during viral infection. nih.gov
In neurodegenerative diseases like Parkinson's, broader dysregulation of lipid metabolism is a key feature. bioengineer.orgresearchgate.net Glycerophospholipids, including those synthesized via CDP-diacylglycerol, are vital components of neuronal membranes and precursors for signaling molecules. bioengineer.org Altered levels of these lipids can contribute to mitochondrial dysfunction and oxidative stress, which are hallmarks of Parkinson's disease pathology. bioengineer.org Similarly, in neonatal respiratory distress syndrome, the synthesis of phosphatidylcholine (a major component of lung surfactant) via the CDP-choline pathway is essential, and genetic variations in enzymes within this pathway can affect susceptibility to the disease. mdpi.com These studies underscore the importance of investigating CDP metabolic pathways in relevant disease models to uncover fundamental mechanisms that could be targeted for future therapies. nih.gov
Q & A
Q. What enzymatic pathways are critical for CDP-choline biosynthesis, and how can their activity be measured in vitro?
CDP-choline biosynthesis involves two key enzymes: CMP kinase (CMPK) and CDP kinase (CDPK), which sequentially phosphorylate cytidine-5'-monophosphate (CMP) to CDP and then to CTP. Activity assays can utilize HPLC with a 50 mM K2HPO4 mobile phase (pH 6.0) and UV detection at 260 nm to quantify substrate conversion . Alternatively, coupled spectrophotometric assays monitoring ATP depletion at 340 nm (via NADH oxidation) provide real-time kinetic data .
Q. How can CDP stability be optimized during analytical workflows?
CDP stability in aqueous solutions is pH- and temperature-dependent. Storage at -20°C in neutral buffers (e.g., 50 mM ammonium acetate, pH 7.0) minimizes degradation. For LC-MS analysis, adding 0.1% formic acid improves ionization stability, while avoiding high temperatures (>30°C) during chromatography preserves integrity .
Q. What chromatographic methods are validated for separating CDP from nucleotide analogs?
Reverse-phase HPLC with a C18 column, 50 mM K2HPO4 mobile phase (pH 6.0), and flow rate of 0.7 mL/min at 30°C resolves CDP from ATP, ADP, and AMP. Detection at 260 nm provides a linear range of 0.1–10 mM with >98% purity . For complex mixtures, ion-pairing LC-MS using tributylamine enhances resolution of phosphorylated nucleotides .
Q. How do researchers differentiate specific vs. non-specific CDP-protein interactions?
Gradient Open Port Sampling (gOPS) combined with LC-MS allows real-time monitoring of binding events. Specific interactions (e.g., RNase A with CDP) show saturable binding curves, while non-specific interactions (e.g., with lysozyme) exhibit linear concentration dependence. Competitive assays using excess CTP or UDP further validate specificity .
Advanced Research Questions
Q. What structural features of CDP influence its binding to kinases like CMPK?
X-ray crystallography of E. coli CMPK (PDB: 2CMK) reveals that the cytidine base forms hydrogen bonds with Glu97 and Asp135, while the diphosphate moiety coordinates with Mg²⁺ ions in the active site. Mutating these residues reduces binding affinity by >50%, confirming their role in substrate recognition .
Q. How can metabolic engineering enhance CDP-choline production in yeast?
In Pichia pastoris, overexpression of CMPK and CDPK, combined with knockout of competing pathways (Δhis4, Δku70), increased CDP-choline titer to 29.7 g/L (84.7% molar yield from CMP). Co-expression of choline kinase (CK) and ATP-regeneration systems (e.g., polyphosphate kinases) further improved ATP utilization efficiency .
Q. What in vivo models demonstrate CDP-choline’s neuroregenerative effects?
Rat sciatic nerve crush models show that topical CDP-choline (10 mg/kg/day) accelerates functional recovery by 40% compared to controls. Mechanistically, it upregulates phosphatidylcholine synthesis, reduces lipid peroxidation (MDA levels ↓35%), and enhances antioxidant enzyme activity (SOD ↑25%) .
Q. How do researchers resolve contradictions in CDP’s role in lipid metabolism?
While CDP-choline is a key phosphatidylcholine precursor, its overaccumulation in Saccharomyces cerevisiae disrupts lipid homeostasis. Flux balance analysis (FBA) of metabolic networks identified feedback inhibition of CTP synthetase (CTPs) as a regulatory bottleneck. Dynamic knockdown of CTPs via CRISPRi restored lipid balance without compromising CDP-choline output .
Q. What patent-published methods improve CDP synthesis scalability?
Kyowa Hakko Bio’s patented method (EP 4 393 935 A1) uses immobilized cytidylyltransferase on chitosan beads, achieving 92% conversion of CMP to CDP in a continuous flow reactor. Key parameters include pH 8.5, 37°C, and 5 mM MgCl₂, with a 15% reduction in byproduct formation compared to batch processes .
Q. How can computational modeling predict CDP’s metabolic flux in disease states?
Constraint-based reconstruction and analysis (COBRA) of human neuronal cells linked CDP-choline depletion to impaired synaptic function in Alzheimer’s models. Simulations predicted that boosting choline uptake (via SLC5A7 overexpression) increases phosphatidylcholine synthesis by 22%, validated via ¹³C-labeled choline tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
